

In-Depth Technical Guide to 1-Phenylcyclobutanecarbaldehyde

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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

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This technical guide provides a comprehensive overview of the basic characterization of **1-phenylcyclobutanecarbaldehyde**, a valuable building block in organic synthesis. This document outlines its chemical and physical properties, detailed spectroscopic data, and a key synthesis protocol, presenting all quantitative information in accessible tables and workflows.

Core Chemical and Physical Properties

1-Phenylcyclobutanecarbaldehyde, with the CAS number 1469-83-6, is a cyclic aldehyde featuring a phenyl-substituted cyclobutane ring.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O	PubChem ^[1]
Molecular Weight	160.21 g/mol	PubChem ^[1]
CAS Number	1469-83-6	ChemicalBook, PubChem ^{[1][2]}
Boiling Point	95-97 °C (predicted)	ChemicalBook
Density	1.142±0.06 g/cm ³ (predicted)	ChemicalBook

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **1-phenylcyclobutanecarbaldehyde**. The following data has been compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While a publicly available, experimentally verified spectrum for **1-phenylcyclobutanecarbaldehyde** is not readily available in the searched resources, typical chemical shifts for similar structural motifs can be predicted.

^1H NMR (Predicted):

- Aromatic Protons (C_6H_5): Multiplet in the range of δ 7.2-7.5 ppm.
- Aldehydic Proton ($-\text{CHO}$): Singlet in the range of δ 9.5-10.0 ppm.
- Cyclobutane Protons ($-\text{CH}_2-$): Multiplets in the range of δ 1.8-2.8 ppm.

^{13}C NMR (Predicted):

- Carbonyl Carbon ($\text{C}=\text{O}$): Signal expected around δ 200 ppm.
- Aromatic Carbons (C_6H_5): Multiple signals between δ 125-145 ppm.
- Quaternary Cyclobutane Carbon ($\text{C}-\text{Ph}$): Signal in the range of δ 50-60 ppm.
- Cyclobutane Methylene Carbons ($-\text{CH}_2-$): Signals in the range of δ 20-40 ppm.

Note: Specific spectral data, including NMR, HPLC, and LC-MS, may be available from commercial suppliers such as Ambeed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-phenylcyclobutanecarbaldehyde**, the characteristic absorption bands are predicted as follows:

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (Aldehyde)	Strong absorption around 1720-1740
C-H (Aldehyde)	Two weak bands around 2720 and 2820
C=C (Aromatic)	Medium absorptions around 1450-1600
C-H (Aromatic)	Weak to medium absorptions above 3000
C-H (Aliphatic)	Medium to strong absorptions below 3000

Mass Spectrometry (MS)

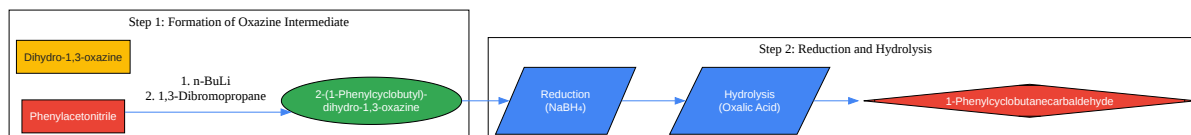
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **1-phenylcyclobutanecarbaldehyde** is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclobutane ring.

Synthesis Protocol

A key method for the synthesis of aldehydes, including cycloalkanecarboxaldehydes like **1-phenylcyclobutanecarbaldehyde**, involves the use of dihydro-1,3-oxazine intermediates. This approach is detailed in the work of Meyers et al. in *The Journal of Organic Chemistry* (1973).

Experimental Workflow: Synthesis via Dihydro-1,3-oxazine

The general synthetic strategy involves the formation of a 2-substituted dihydro-1,3-oxazine, which is then reduced and hydrolyzed to yield the target aldehyde.



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Caption: General workflow for the synthesis of **1-phenylcyclobutanecarbaldehyde**.

Detailed Experimental Steps (Based on Meyers et al., 1973)

- **Formation of the α -lithiated oxazine:** A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to $-78\text{ }^{\circ}\text{C}$ under a nitrogen atmosphere. To this is added a stoichiometric amount of n-butyllithium, and the mixture is stirred for 1-2 hours.
- **Alkylation:** 1,3-Dibromopropane is added to the solution, and the reaction is allowed to warm to room temperature and stirred overnight. This results in the formation of the 2-(1-phenylcyclobutyl)-dihydro-1,3-oxazine intermediate.
- **Reduction:** The crude intermediate is dissolved in methanol and treated with an excess of sodium borohydride (NaBH_4) to reduce the $\text{C}=\text{N}$ bond of the oxazine ring.
- **Hydrolysis:** The resulting N-substituted tetrahydro-1,3-oxazine is hydrolyzed using an aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired **1-phenylcyclobutanecarbaldehyde**.
- **Purification:** The final product is typically purified by distillation under reduced pressure or by column chromatography.

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References

- 1. 1469-83-6[1-Phenylcyclobutanecarbaldehyde] Ambeed [[ambeed.com](https://www.ambeed.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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